1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.208. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Studies have reported on the synthesis of related pyrrole derivatives. For example, Alizadeh et al. (2008) describe the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, utilizing a unique ring annulation process combining acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008).
- Crystal Structures and Supramolecular Synthons : The work of Vishweshwar et al. (2002) examines the crystal structures of pyrazinecarboxylic acids to understand the recurrence of carboxylic acid-pyridine supramolecular synthon in heterocyclic acids (Vishweshwar, Nangia, & Lynch, 2002).
Applications in Material Science
- Functionalized Polymers : Maeda et al. (1995) synthesized carboxylic acid-functionalized polypyrrole-silica microparticles, which have potential biomedical applications as marker particles in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).
- Lanthanide Complexes : Law et al. (2007) explored the synthesis of lanthanide complexes containing pyrrole-derivatized carboxylate ligands. These complexes have potential applications in enhancing the luminescent properties of Ln3+ complexes (Law et al., 2007).
Applications in Pharmaceutical Research
- Drug Design and Antitumor Evaluation : Liu et al. (2006) evaluated 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters for their cytotoxicity against A549 and P388 cell lines, demonstrating the potential of pyrrole derivatives in antitumor drug development (Liu et al., 2006).
Miscellaneous Applications
- Coordination Polymers : Qin et al. (2005) synthesized a series of lanthanide coordination polymers with novel topologies, indicating the versatility of pyrrole-carboxylic acid derivatives in creating complex structures (Qin, Wang, Wang, & Su, 2005).
Mechanism of Action
Target of Action
Compounds similar to “1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid” often interact with proteins or enzymes in the body. These interactions can alter the function of these proteins or enzymes, leading to changes in cellular processes .
Mode of Action
“this compound” might bind to its target protein or enzyme, causing a conformational change that alters the function of the protein or enzyme. This can lead to an increase or decrease in the activity of the protein or enzyme .
Biochemical Pathways
The interaction of “this compound” with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is critical for a specific metabolic pathway, leading to a decrease in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as its solubility, stability, and the presence of transport proteins can affect how well the compound is absorbed and distributed throughout the body .
Result of Action
The cellular effects of “this compound” would depend on the specific biochemical pathways it affects. For example, if it inhibits an enzyme involved in cell growth, it might lead to a decrease in cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its ability to bind to its target .
Properties
IUPAC Name |
4-methyl-1-propan-2-ylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-4-7(3)8(5-10)9(11)12/h4-6H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKETYQLYWCLNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330751-63-7 |
Source
|
Record name | 4-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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